2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine
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Overview
Description
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfonyl group and a nitrobenzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-nitrobenzo[b]thiophene intermediate, which can be synthesized from 3-nitrobenzo[b]thiophene-2-carbaldehyde through a series of reactions including Wittig reaction and reductive cyclization
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as solution-shearing and thin film formation may also be employed to enhance the material properties for specific applications .
Chemical Reactions Analysis
Types of Reactions
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like triethyl phosphite for reductive cyclization, and oxidizing agents for oxidation reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings.
Scientific Research Applications
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic semiconductors and thin film transistors
Mechanism of Action
The mechanism of action of 2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds share a similar thiophene core structure and are used in organic electronics.
Dithieno[3,2-b2′,3′-d]thiophene: Another heterocyclic compound with applications in organic electronics and material science.
Uniqueness
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both a nitrobenzo[b]thiophene moiety and a pyrimidine ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H9N3O4S2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C13H9N3O4S2/c1-22(19,20)13-14-7-6-9(15-13)12-11(16(17)18)8-4-2-3-5-10(8)21-12/h2-7H,1H3 |
InChI Key |
DDXNJZLKJKKAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2=C(C3=CC=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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